![molecular formula C24H17FN4O3S B2655177 3-(4-fluorophenyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034284-61-0](/img/structure/B2655177.png)
3-(4-fluorophenyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H17FN4O3S and its molecular weight is 460.48. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Quinazolinones, including derivatives similar to the specified compound, have been synthesized and evaluated for their analgesic, anti-inflammatory, antimicrobial, and anticancer activities. These compounds exhibit significant biological activities due to the presence of the quinazolinone core, which is crucial for interacting with various biological targets.
Analgesic Activity : Studies have shown that quinazolinone derivatives possess potent analgesic properties, offering potential alternatives for pain management. The analgesic activity is often evaluated through in vitro models, indicating their ability to reduce pain without the side effects associated with traditional analgesics (Osarumwense Peter Osarodion, 2023).
Anti-inflammatory Activity : These compounds are also researched for their anti-inflammatory effects. The anti-inflammatory potential is attributed to the inhibition of enzymes or signaling pathways involved in inflammation, presenting a promising route for the development of new anti-inflammatory drugs (V. Alagarsamy et al., 2011).
Antimicrobial Activity : Quinazolinone derivatives exhibit antimicrobial activity against a range of bacterial and fungal pathogens. This antimicrobial property makes them candidates for the development of new antibiotics to combat resistant strains of bacteria and fungi (Alagarsamy et al., 2016).
Anticancer Activity : The anticancer potential of quinazolinones is explored through their ability to inhibit various cancer cell lines. Their mode of action may involve the inhibition of cell proliferation, induction of apoptosis, or targeting specific cancer-related enzymes and pathways (Zhixu Zhou et al., 2021).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3S/c1-31-18-12-6-15(7-13-18)22-27-21(32-28-22)14-33-24-26-20-5-3-2-4-19(20)23(30)29(24)17-10-8-16(25)9-11-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZYWDJGCGGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.